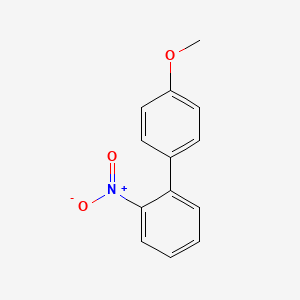

4'-Methoxy-2-nitrobiphenyl

Beschreibung

4'-Methoxy-2-nitrobiphenyl (CAS 20013-55-2) is a substituted biphenyl compound featuring a methoxy group (-OCH₃) at the para position of one benzene ring and a nitro group (-NO₂) at the ortho position of the adjacent ring. It is synthesized via Suzuki-Miyaura cross-coupling reactions, typically involving 1-bromo-2-nitrobenzene and 4-methoxyphenylboronic acid, achieving yields up to 97% under optimized conditions . Its molecular formula is C₁₃H₁₁NO₃, with applications in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science intermediates.

Eigenschaften

CAS-Nummer |

20013-55-2 |

|---|---|

Molekularformel |

C13H11NO3 |

Molekulargewicht |

229.23 g/mol |

IUPAC-Name |

1-(4-methoxyphenyl)-2-nitrobenzene |

InChI |

InChI=1S/C13H11NO3/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3 |

InChI-Schlüssel |

IXECOQNNUDDVQY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Substitution Patterns

Key analogs of 4'-Methoxy-2-nitrobiphenyl include positional isomers differing in nitro or methoxy group placement:

Key Observations :

- Substituent Position Effects: The nitro group’s position (ortho vs. para) significantly impacts electronic properties and reactivity.

- Crystallographic Data : 4'-Methoxy-3-nitrobiphenyl exhibits a larger dihedral angle (36.69°) between benzene rings compared to other isomers, likely due to steric interactions between the nitro and methoxy groups .

Spectroscopic and Physical Properties

- NMR Data :

- Melting Points: this compound: Not explicitly reported, but analogs like 4-Methoxy-3-nitrobiphenyl melt at ~121°C . 4'-Methoxy-4-nitrobiphenyl: Melts at 152°C after crystallization .

Vorbereitungsmethoden

Suzuki-Miyaura Coupling with Methoxy-Substituted Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For 4'-methoxy-2-nitrobiphenyl, this method involves coupling a 2-nitroaryl halide (e.g., 2-nitroiodobenzene) with a 4-methoxyphenylboronic acid derivative. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous sodium carbonate at 80–100°C.

Key Parameters:

-

Molar Ratio: A 1:1.2 ratio of aryl halide to boronic acid ensures excess boronic acid for complete conversion.

-

Catalyst Loading: 0.5–1 mol% Pd achieves yields of 70–85%.

-

Solvent System: Biphasic solvents (toluene/water) facilitate phase-transfer catalysis, improving reaction kinetics.

Limitations:

-

Boronic acids with electron-withdrawing groups (e.g., -NO₂) may require higher temperatures or microwave assistance.

-

Competing homocoupling of boronic acids can reduce yields if oxygen is present.

Nitration of Pre-Formed 4'-Methoxybiphenyl

Regioselective Nitration Using Mixed Acid Systems

Direct nitration of 4'-methoxybiphenyl introduces the nitro group at the 2-position due to the methoxy group’s ortho/para-directing influence. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C achieves regioselectivity, with the nitro group preferentially occupying the ortho position relative to the biphenyl bond.

Reaction Conditions:

-

Nitration Temperature: 0–5°C minimizes polysubstitution.

-

Acid Ratio: A 1:3 molar ratio of HNO₃ to H₂SO₄ optimizes electrophilic nitronium ion (NO₂⁺) generation.

-

Yield: 65–75% after recrystallization from ethanol.

Challenges:

-

Competing para-nitration (up to 20% byproduct) necessitates chromatographic purification.

-

Over-nitration occurs at temperatures >10°C.

Adaptation of Chloro-Nitrobiphenyl Synthesis Methods

Phase-Transfer Catalyzed Coupling with Methoxy-Substituted Trifluoroborates

The method described in CN105732392A for 4'-chloro-2-nitrobiphenyl can be adapted by replacing p-chloro potassium benzyltrifluoroborate with a methoxy analog (e.g., p-methoxy potassium benzyltrifluoroborate). The reaction proceeds under weak basic conditions (pH 8–10) with a palladium catalyst and tetrabutylammonium bromide as a phase-transfer agent.

Optimized Protocol:

-

Reactants:

-

o-Chloronitrobenzene (1 mol)

-

p-Methoxy potassium benzyltrifluoroborate (1.3 mol)

-

Potassium carbonate (1.9 mol)

-

Tetrabutylammonium bromide (0.6 mol)

-

Cyclopalladium complex (0.0005 mol)

-

Water (710 mol relative to o-chloronitrobenzene)

-

-

Conditions:

-

Temperature: 100°C, reflux

-

Time: Until o-chloronitrobenzene is fully consumed (6–8 hrs)

-

-

Workup:

Advantages:

-

Aqueous reaction medium reduces environmental impact.

-

Phase-transfer catalysts enhance interfacial reactivity.

Comparative Analysis of Methods

| Method | Yield | Key Advantage | Key Limitation |

|---|---|---|---|

| Suzuki Coupling | 70–85% | High regioselectivity | Requires expensive boronic acids |

| Direct Nitration | 65–75% | Single-step process | Para-byproduct formation |

| Phase-Transfer Catalysis | 80–82% | Environmentally friendly conditions | Limited substrate availability |

| Sequential Functionalization | 60–68% | Avoids nitration challenges | Multi-step, low overall yield |

Industrial-Scale Considerations

Large-scale production favors phase-transfer catalyzed methods due to their water-based systems and minimal waste. Continuous flow reactors enable precise temperature control during nitration, reducing byproducts. Catalyst recycling (e.g., Pd recovery via filtration) lowers costs.

Q & A

Q. What are the common synthetic routes for 4'-methoxy-2-nitrobiphenyl, and how are reaction conditions optimized?

The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated nitrobenzene derivatives and methoxy-substituted aryl boronic acids. Reaction optimization includes adjusting catalysts (e.g., palladium complexes), solvents (e.g., toluene or DMF), and temperature to improve yield and purity. For example, crystal structure studies reveal that steric effects from substituents (e.g., methoxy and nitro groups) influence reaction efficiency . Additionally, protocols from The Journal of Organic Chemistry highlight the importance of controlling stoichiometry and reaction time to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation, providing precise dihedral angles between aromatic rings (e.g., 36.69° between benzene rings in the title compound) and substituent orientations (e.g., nitro group at 29.12°) . Complementary techniques include NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity can be assessed via HPLC with UV detection, as described in studies on related biphenyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for this compound derivatives?

Discrepancies in pKa values often arise from solvent effects, measurement techniques (e.g., potentiometry vs. spectrophotometry), or impurities. For instance, deviations up to 3.3% were observed in pKa determinations of fluoro-substituted biphenyls due to solvent polarity variations . To address contradictions, replicate measurements under standardized conditions (e.g., aqueous vs. methanol solutions) and statistical validation (e.g., error margin analysis) are critical. Advanced computational methods, such as DFT calculations, can also predict protonation sites and validate experimental data .

Q. What experimental design considerations are essential for studying the photostability of this compound?

Photostability studies require controlled UV/Vis irradiation setups (e.g., quartz reactors with monochromatic light sources) and real-time monitoring via UV spectroscopy or LC-MS to track degradation products. For example, benzophenone derivatives (e.g., 2-hydroxy-4-methoxybenzophenone) are used as UV filters, and their degradation pathways can inform similar studies on nitroaromatics . Temperature control and inert atmospheres (e.g., nitrogen) minimize thermal or oxidative side reactions.

Q. How can computational modeling aid in predicting the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations predict electron density distribution, identifying reactive sites (e.g., nitro group as a meta-director, methoxy as an ortho/para-director). Studies on similar compounds, such as 4'-nitro-3-aminobiphenyls, demonstrate that substituent electronic effects (e.g., electron-withdrawing nitro groups) significantly influence regioselectivity . Molecular docking simulations further elucidate interactions with catalytic surfaces or biological targets.

Q. What methodologies are recommended for evaluating the environmental or biological toxicity of this compound?

Toxicity assessments should combine in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and eco-toxicological studies (e.g., Daphnia magna acute toxicity tests). Regulatory frameworks, such as the IFRA Standards for fragrance ingredients, provide guidelines for safe handling and exposure limits, which can be adapted for nitroaromatics . Metabolite identification via mass spectrometry is critical for understanding bioactivation pathways .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound analogs?

Low yields often result from steric hindrance or competing side reactions. Strategies include:

Q. What are the best practices for comparative studies of this compound with structural analogs (e.g., 4'-nitro-3-methoxybiphenyl)?

Establish a standardized protocol for:

- Synthesizing analogs with systematic substituent variations (e.g., varying nitro/methoxy positions) .

- Comparing physicochemical properties (e.g., solubility, logP) using shake-flask methods or HPLC retention times .

- Correlating structural data (e.g., XRD dihedral angles) with reactivity trends in catalysis or biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.